molecular formula C19H26N8O2S B2918550 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide CAS No. 886961-18-8

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide

Cat. No. B2918550
M. Wt: 430.53
InChI Key: LNUFNUXOZZSWHR-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves the methods and steps used to synthesize the compound from its constituent elements or from other compounds.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound, including its geometry, conformation, and configuration.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds or elements, including its reactivity, selectivity, and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Synthesis of Novel Macrocycles

The derivatization of triazine rings, including those with morpholine groups, has been explored for the spontaneous dimerization yielding macrocycles with potential for diverse applications. These macrocycles exhibit unique taco-like conformations and π–π stacking between triazine rings, suggesting their utility in materials science and molecular engineering (Yepremyan et al., 2018).

Antimicrobial and Anticancer Agents

Compounds with the triazine and hydrazinecarbothioamide motifs have been investigated for their biological activities. For instance, novel thiosemicarbazones derived from such structures have shown significant antibacterial and antioxidant activities, potentially offering new avenues for therapeutic development (Karaküçük-Iyidoğan et al., 2014). Additionally, triazine derivatives have been synthesized and evaluated for their anticancer activities, revealing promising inhibitory effects against various cancer cell lines, highlighting their potential as anticancer agents (Abd El-Fattah, 2020).

Corrosion Inhibition

Triazine derivatives have also been studied for their corrosion inhibition properties on mild steel in acidic environments. The presence of electron-donating functional groups in these compounds significantly enhances their inhibition efficiency, offering a potential strategy for protecting industrial materials against corrosion (Singh et al., 2018).

Detection Techniques

In the realm of detection, compounds incorporating triazine and hydrazinecarbothioamide structures have been developed as chemosensors with high selectivity and sensitivity for the detection of metal ions such as Hg2+ in vivo and in vitro. These chemosensors leverage hydrogen-induced emission (HIE) mechanisms for enhanced detection capabilities, illustrating their potential in environmental monitoring and bioimaging applications (Wei et al., 2020).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions needed when handling the compound.


Future Directions

This involves the potential applications and research directions for the compound.


properties

IUPAC Name

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O2S/c1-14-4-2-3-5-15(14)20-19(30)25-24-16-21-17(26-6-10-28-11-7-26)23-18(22-16)27-8-12-29-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,30)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUFNUXOZZSWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide

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